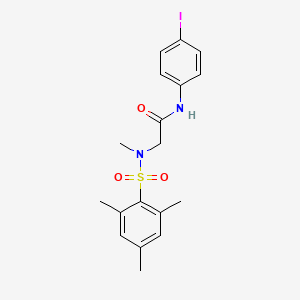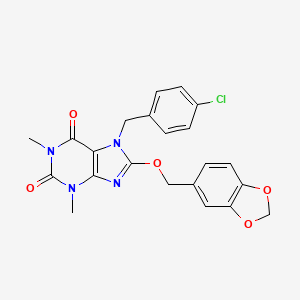
N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Descripción general
Descripción
N~1~-(4-iodophenyl)-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as MIGlyol, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIGlyol is a small molecule that is structurally similar to other glycine transporter inhibitors. It has been shown to have promising effects in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Mecanismo De Acción
MIGlyol works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the glycine transporter, MIGlyol increases extracellular glycine levels, which has been shown to have neuroprotective effects and to reduce seizure activity. Additionally, MIGlyol has been shown to have analgesic effects by modulating the activity of NMDA receptors in the spinal cord.
Biochemical and Physiological Effects
MIGlyol has been shown to have a range of biochemical and physiological effects. It has been shown to increase extracellular glycine levels, which has been associated with neuroprotective effects and reduced seizure activity. Additionally, MIGlyol has been shown to modulate the activity of NMDA receptors in the spinal cord, which has been associated with analgesic effects. MIGlyol has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MIGlyol has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it ideal for use in studies of neurological disorders. Additionally, MIGlyol has been shown to have low toxicity and to be well-tolerated in animal models. However, there are also limitations to the use of MIGlyol in lab experiments. It has a short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MIGlyol has poor water solubility, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of MIGlyol. One area of research is the development of more potent and selective glycine transporter inhibitors. Additionally, the effects of MIGlyol on other neurological disorders, such as Alzheimer's disease and Parkinson's disease, should be studied. Further research is also needed to understand the long-term effects of MIGlyol on neurological function and to optimize its dosing and delivery. Finally, the potential use of MIGlyol as a therapeutic agent in humans should be explored.
Aplicaciones Científicas De Investigación
MIGlyol has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects in the treatment of neurological disorders, such as epilepsy and neuropathic pain. MIGlyol works by inhibiting the glycine transporter, which leads to an increase in extracellular glycine levels. This increase in glycine levels has been shown to have neuroprotective effects and to reduce seizure activity in animal models of epilepsy. Additionally, MIGlyol has been shown to have analgesic effects in animal models of neuropathic pain.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IN2O3S/c1-12-9-13(2)18(14(3)10-12)25(23,24)21(4)11-17(22)20-16-7-5-15(19)6-8-16/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAKBFPEQKQZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 5-ethyl-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3618346.png)
![methyl 2-chloro-5-[({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3618347.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3618361.png)

![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B3618364.png)
![N-{3-[(4-chlorophenyl)thio]-5-nitrophenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3618369.png)
![N-[4-(aminosulfonyl)phenyl]-4-(5-chloro-2-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B3618384.png)
![methyl {[3-(4-chlorophenoxy)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3618387.png)
![N-(2-phenylethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3618400.png)

![3,4-dimethoxy-N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3618432.png)